Methyl 2-pyrazineacetate
Overview
Description
Methyl 2-pyrazineacetate is an organic compound with the molecular formula C7H8N2O2. It is a liquid at room temperature and is known for its distinctive pyrazine odor. This compound is used in various fields, including the flavor and fragrance industry, due to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-pyrazineacetate can be synthesized through several methods. One common method involves the esterification of 2-pyrazineacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-pyrazineacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrazineethanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazinecarboxylic acids.
Reduction: Pyrazineethanol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 2-pyrazineacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: It serves as a model compound for studying the behavior of pyrazine-based molecules in biological systems.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds with antimicrobial and anti-inflammatory properties.
Industry: It is used in the flavor and fragrance industry to impart a roasted or nutty aroma to products
Mechanism of Action
The mechanism by which methyl 2-pyrazineacetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. In biological systems, it may interact with enzymes and receptors involved in metabolic pathways, although specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- Methyl pyrazinecarboxylate
- Ethyl pyrazineacetate
- Methyl pyrazinecarboxamide
Comparison: Methyl 2-pyrazineacetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and olfactory properties compared to similar compounds. For instance, methyl pyrazinecarboxylate has a different ester group, leading to variations in its aroma and reactivity. Ethyl pyrazineacetate, with a longer alkyl chain, exhibits different physical properties and reactivity patterns .
Properties
IUPAC Name |
methyl 2-pyrazin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)4-6-5-8-2-3-9-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOCWXAHKBAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363807 | |
Record name | Methyl 2-pyrazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370562-35-9 | |
Record name | Methyl 2-pyrazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370562-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-pyrazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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